Chlordecone alcohol

描述

Chlordecone was widely used in the French West Indies from 1973 to 1993 to combat banana weevils . Chlordecone alcohol is formed through the partial reduction of chlordecone in the liver by the enzyme chlordecone reductase . This compound is of significant interest due to its persistence in the environment and its potential toxicological effects.

准备方法

Synthetic Routes and Reaction Conditions: Chlordecone alcohol is synthesized through the reduction of chlordecone. The reduction process involves the enzyme chlordecone reductase, which is present in humans, pigs, gerbils, and rabbits . The reaction conditions typically involve the presence of NADPH as a cofactor for the enzyme.

Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature and environmental persistence. in laboratory settings, it can be produced by the enzymatic reduction of chlordecone under controlled conditions.

化学反应分析

Types of Reactions: Chlordecone alcohol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized back to chlordecone.

Reduction: Further reduction can lead to the formation of this compound glucuronide.

Substitution: Halogen substitution reactions can occur under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Enzymatic reduction using chlordecone reductase and NADPH.

Substitution: Halogenated solvents and catalysts are often used.

Major Products Formed:

Chlordecone: Formed through oxidation.

This compound Glucuronide: Formed through further reduction and conjugation with glucuronic acid.

科学研究应用

Toxicological Research

Chlordecone alcohol is primarily studied for its toxicological effects and metabolic pathways in humans and animals. Research indicates that chlordecone undergoes biotransformation to form this compound, which is then excreted in bile and feces. This metabolic pathway is crucial for understanding the compound's toxicity and potential health risks.

Case Study: Liver Fibrosis Association

A significant study examined the relationship between plasma chlordecone concentrations and liver fibrosis progression in patients with chronic alcoholic hepatitis. The findings suggested an inverse association between chlordecone levels and advanced liver fibrosis stages, indicating that higher plasma concentrations may correlate with reduced progression of liver damage. This research utilized a physiologically based pharmacokinetic model to analyze the effects of liver conditions on chlordecone metabolism .

| Study Parameter | Details |

|---|---|

| Population | 182 patients with chronic hepatitis |

| Follow-up Duration | Median 27.1 years |

| Key Finding | Adjusted hazard ratio = 0.56 (p = 0.04) |

Environmental Remediation

This compound is also relevant in the context of environmental science, particularly for its role in bioremediation processes. Microbial degradation studies have shown that specific microbial communities can transform chlordecone into less harmful metabolites, including this compound.

Case Study: Microbial Transformation

A study focused on isolating chlordecone-degrading bacteria from wastewater sludge demonstrated the ability of these microorganisms to metabolize chlordecone under controlled laboratory conditions. The transformation products were analyzed using gas chromatography-mass spectrometry (GC-MS), highlighting the potential for bioremediation strategies to mitigate chlordecone contamination in affected environments .

| Experiment Parameters | Details |

|---|---|

| Microbial Source | Wastewater sludge |

| Initial Concentration | 4 mg/L chlordecone |

| Analysis Method | GC-MS |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its biological effects and potential therapeutic applications. Studies have shown that after oral exposure, chlordecone is rapidly absorbed and predominantly metabolized to this compound by human liver enzymes.

Key Insights

- This compound is primarily excreted through bile, with a significant portion appearing as glucuronide conjugates.

- The metabolism of chlordecone varies significantly across species, with gerbils being identified as a suitable animal model for studying human metabolism due to their ability to convert chlordecone to its alcohol form .

Regulatory Perspectives

Chlordecone has been classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC). This classification underscores the importance of ongoing research into its health impacts and regulatory measures to control exposure levels .

作用机制

Chlordecone alcohol exerts its effects through several mechanisms:

相似化合物的比较

Chlordecone alcohol is similar to other organochlorine compounds, such as:

Uniqueness: this compound is unique due to its specific formation through the reduction of chlordecone and its distinct toxicological profile. Unlike mirex and endosulfan, this compound is a metabolite rather than a primary pesticide, which gives it unique properties in terms of environmental persistence and biological effects .

生物活性

Chlordecone alcohol, a metabolite of the pesticide chlordecone (Kepone), has garnered attention due to its significant biological activity and potential health impacts. This article reviews the biological activity of this compound, focusing on its metabolism, toxicological effects, and implications for human health, particularly in populations exposed to chlordecone.

Overview of Chlordecone and this compound

Chlordecone is a persistent organic pollutant that was widely used as a pesticide in the Caribbean, particularly in banana plantations. Its use has been linked to severe environmental contamination and various health issues, including cancer. This compound is formed through the biotransformation of chlordecone, primarily in humans and certain animal models such as gerbils, which possess specific enzymes for this conversion .

Metabolism of this compound

Chlordecone is absorbed well after oral exposure and is distributed throughout the body, with a significant concentration in the liver. The metabolic pathway involves reduction to this compound, which is then conjugated with glucuronic acid before excretion in bile and feces. Notably, humans excrete this compound predominantly via feces rather than urine, indicating a unique metabolic profile compared to other species like rats and guinea pigs that do not convert chlordecone effectively .

Table 1: Metabolic Conversion of Chlordecone

| Species | Conversion to this compound | Metabolites Detected |

|---|---|---|

| Humans | Yes | This compound, glucuronides |

| Gerbils | Yes | This compound, glucuronides |

| Rats | No | Chlordecone |

| Guinea Pigs | No | Chlordecone |

Toxicological Profile

This compound exhibits various toxicological effects that have been documented in both animal studies and human case reports. The compound acts as an endocrine disruptor, interfering with hormonal systems and potentially leading to reproductive toxicity. In occupational settings where workers were exposed to chlordecone, symptoms included hepatomegaly, increased enzyme activity indicative of liver stress, and reproductive issues such as decreased sperm motility .

Case Studies

- Occupational Exposure : A study involving workers in Martinique revealed a higher incidence of prostate cancer linked to long-term exposure to chlordecone during pesticide application. Many workers reported symptoms consistent with endocrine disruption and liver dysfunction .

- Animal Studies : Research on gerbils showed that exposure to chlordecone resulted in significant liver damage and alterations in reproductive health metrics. These findings highlight the relevance of gerbils as a model for studying human metabolism of this compound .

Health Implications

The health implications of this compound are particularly concerning for populations exposed through agricultural practices. The persistence of chlordecone in the environment leads to bioaccumulation in food chains, raising risks for consumers. Epidemiological studies have suggested correlations between environmental exposure levels and increased rates of prostate cancer among residents in contaminated areas .

属性

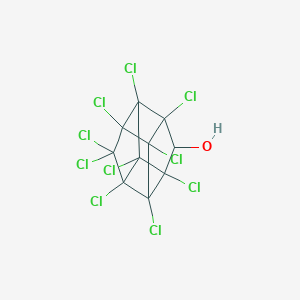

IUPAC Name |

1,2,3,4,6,7,8,9,10,10-decachloropentacyclo[5.3.0.02,6.03,9.04,8]decan-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2Cl10O/c11-2-1(21)3(12)6(15)4(2,13)8(17)5(2,14)7(3,16)9(6,18)10(8,19)20/h1,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEIHNKADVMCJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C2(C3(C4(C1(C5(C2(C3(C(C45Cl)(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2Cl10O | |

| Record name | KEPONE ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024752 | |

| Record name | Chlordecone alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Kepone alcohol appears as white powder or solid. Insoluble in water. (NTP, 1992), Solid | |

| Record name | KEPONE ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlordecone alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992) | |

| Record name | KEPONE ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1034-41-9 | |

| Record name | KEPONE ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlordecone alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlordecone alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001034419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlordecone alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORDECONE ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WGX423WZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chlordecone alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

680 °F (decomposes) (NTP, 1992) | |

| Record name | KEPONE ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。